5H-Cyclopentapyrazine

Volatility Distillation GC-MS method development

5H-Cyclopentapyrazine (CAS 25042-83-5) is a bicyclic aromatic heterocycle belonging to the pyrazine class, featuring a fully unsaturated cyclopentane ring fused to a pyrazine core (C₇H₆N₂, MW 118.14). Unlike its more common 6,7-dihydro analogs, this compound retains full aromaticity across both rings, which fundamentally alters its electronic profile, reactivity, and physicochemical behavior.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 25042-83-5
Cat. No. B12662125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Cyclopentapyrazine
CAS25042-83-5
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1C=CC2=NC=CN=C21
InChIInChI=1S/C7H6N2/c1-2-6-7(3-1)9-5-4-8-6/h1-2,4-5H,3H2
InChIKeyRNVGIKWJGFOBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Cyclopentapyrazine (CAS 25042-83-5): Core Physicochemical Identity and Procurement-Relevant Classification


5H-Cyclopentapyrazine (CAS 25042-83-5) is a bicyclic aromatic heterocycle belonging to the pyrazine class, featuring a fully unsaturated cyclopentane ring fused to a pyrazine core (C₇H₆N₂, MW 118.14) [1]. Unlike its more common 6,7-dihydro analogs, this compound retains full aromaticity across both rings, which fundamentally alters its electronic profile, reactivity, and physicochemical behavior [2]. It has been detected as a natural constituent in pulses and soy sauce (shoyu), positioning it as a potential dietary biomarker [3]. The compound is an extremely weak base (predicted pKa ~0.49) with moderate lipophilicity (predicted logP 0.88) and high predicted aqueous solubility (96.9 g/L) [4].

1
Bicyclic aromatic pyrazine scaffold for heterocycle synthesis and carbene chemistry workflows
2
Natural product detection marker for legume and fermented soy matrix authentication studies
3
Low-boiling volatile reference standard for GC-MS method development with neutral pH-range behavior

Why Pyrazine-Class Compounds Cannot Simply Be Interchanged for 5H-Cyclopentapyrazine in Research and Industrial Applications


Substituting 5H-Cyclopentapyrazine with a generic pyrazine (e.g., pyrazine, 2,5-dimethylpyrazine) or a dihydro-cyclopentapyrazine analog introduces meaningful deviations in key procurement-relevant properties: volatility (boiling point differential), lipophilicity (logP shift by >1 unit), and aromaticity-driven reactivity. The fully aromatic bicyclic framework of 5H-cyclopentapyrazine confers distinct electronic characteristics that cannot be replicated by monocyclic pyrazines or partially saturated 6,7-dihydro derivatives [1]. Furthermore, its unique natural occurrence profile in pulses and soy sauce distinguishes it from synthetic pyrazines that lack this food-derived authenticity credential [2]. These differences carry direct consequences for experimental reproducibility, flavor/fragrance formulation fidelity, and synthetic pathway design.

Physicochemical profile mismatch
Monocyclic pyrazines or dihydro analogs may shift volatility, lipophilicity, and phase behavior away from this fully aromatic bicyclic scaffold.
Reactivity pathway divergence
Carbene-mediated cycloaddition access may not transfer to partially saturated or monocyclic pyrazine alternatives; synthetic route fidelity requires scaffold-specific review.
Natural occurrence authenticity gap
Generic synthetic alkylpyrazines lack the legume and fermented soy occurrence profile; matrix-specific marker context may not replicate.

5H-Cyclopentapyrazine: Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Volatility Differential: Boiling Point of 5H-Cyclopentapyrazine vs. Parent Pyrazine

5H-Cyclopentapyrazine exhibits a boiling point of 78–80 °C at 10 Torr [1], compared with pyrazine (CAS 290-37-9), which boils at 115–116 °C at 760 mmHg and melts at 53–56 °C, existing as a crystalline solid at ambient temperature . The significantly lower boiling point under reduced pressure indicates higher intrinsic volatility for 5H-cyclopentapyrazine, making it more amenable to vacuum distillation purification and GC-based analytical methods without derivatization.

Volatility Differential
Head-to-head
78–80 °C @ 10 Torr
Comparator: 115–116 °C @ 760 mmHg, solid at ambient
Supports GC-MS volatility-based method development fit
Cross-study comparison; pressure-dependent values
Volatility Distillation GC-MS method development

Lipophilicity Contrast: logP Comparison Between 5H-Cyclopentapyrazine and Pyrazine

5H-Cyclopentapyrazine has a predicted logP of 0.88 (ALOGPS) [1], whereas pyrazine has an experimentally measured logP of -0.26 . This represents a difference of 1.14 log units, corresponding to approximately 14-fold greater partitioning into organic phases for 5H-cyclopentapyrazine. The cyclopentane annulation substantially increases lipophilicity relative to the parent monocyclic pyrazine scaffold.

Lipophilicity Contrast
Head-to-head
ΔlogP = 1.14 (~14-fold higher)
Target logP 0.88 (predicted) vs comparator −0.26 (measured)
Supports extraction and chromatographic retention method fit
ALOGPS prediction; experimental validation recommended
Lipophilicity logP Partition coefficient Pharmacokinetics

Aromaticity-Driven Reactivity: 5H-Cyclopentapyrazine as a Carbene Precursor in Organic Synthesis

5H-Cyclopentapyrazine and its derivatives can be generated via thermal rearrangement of 1,2-dialkynylimidazoles, proceeding through cyclopenta[b]pyrazine carbene intermediates that can be trapped with solvents or dienophiles to yield complex polycyclic products [1]. This reactivity is unique to the fully aromatic cyclopentapyrazine scaffold; the corresponding 6,7-dihydro analogs lack the requisite alkyne-derived unsaturation to access carbene intermediates under comparable conditions. Synthesis of 7-phenyl-5H-cyclopentapyrazines via this route proceeds in high yields through solvent trapping of the carbene [2].

Carbene Precursor Access
Class-level
Thermolysis of 1,2-dialkynylimidazoles generates cyclopenta[b]pyrazine carbenes; trapped in high yield
Supports diversity-oriented polycyclic synthesis fit
Scaffold-specific reactivity; dihydro analogs cannot access this pathway
Carbene chemistry Cycloaddition Heterocycle synthesis Building block

Natural Occurrence Authenticity: 5H-Cyclopentapyrazine as a Food-Derived Biomarker vs. Synthetic Pyrazine Flavorings

5H-Cyclopentapyrazine has been specifically detected in pulses and is a documented constituent of shoyu (soy sauce), making it a potential biomarker for the consumption of these foods [1]. In contrast, common alkylpyrazines such as 2,5-dimethylpyrazine and 2-methylpyrazine are predominantly Maillard reaction products formed during thermal processing of diverse foods and lack this specific legume/fermented soy association [2]. While quantitative abundance data are not yet available ('detected, but not quantified'), the qualitative specificity of its occurrence profile offers a differentiation axis relevant to natural product authentication and flavor authenticity applications.

Natural Occurrence Profile
Data to verify
Detected in pulses and shoyu (soy sauce); not quantified in situ
Supports food authenticity marker screening context
Qualitative detection only; matrix-specific review needed
Natural flavor Biomarker Food authenticity Soy sauce

Basicity and Ionization State: pKa Differentiation Between 5H-Cyclopentapyrazine and Common Pyrazine Derivatives

5H-Cyclopentapyrazine has a predicted strongest basic pKa of 0.49 (ChemAxon), classifying it as an extremely weak base that is essentially neutral under all physiologically and environmentally relevant pH conditions [1]. Pyrazine itself has a measured pKa of approximately 0.65 [2]. While both are very weak bases, 5H-cyclopentapyrazine is even less basic than pyrazine (ΔpKa ≈ -0.16), meaning it remains fully unprotonated across an even broader pH range. In contrast, 2,5-dimethylpyrazine has a pKa of approximately 1.5–1.9 [3], making it measurably more basic due to electron-donating methyl substituents.

Ionization State
Head-to-head
pKa 0.49 (predicted)
ΔpKa −0.16 vs pyrazine; ΔpKa −1.0 to −1.4 vs 2,5-dimethylpyrazine
Supports neutral-species method development across practical pH ranges
Predicted values; experimental confirmation recommended
pKa Ionization Extraction Chromatography

Optimal Procurement-Driven Application Scenarios for 5H-Cyclopentapyrazine Based on Quantitative Differentiation Evidence


GC-MS Method Development for Volatile Heterocycle Analysis Requiring Low-Boiling Reference Standards

Laboratories developing GC-MS methods for volatile pyrazine analysis should select 5H-cyclopentapyrazine as a reference standard when the target analytes have boiling points in the sub-100 °C range under reduced pressure. Its boiling point of 78–80 °C at 10 Torr [1] makes it suitable as an early-eluting calibration point, whereas pyrazine (bp 115–116 °C, solid at room temperature) would require different injection conditions and would co-elute with higher-boiling matrix components. This boiling point differential, documented in Section 3, Evidence Item 1, directly impacts method linearity and peak resolution in complex food or environmental matrices.

Natural Flavor Authentication and Legume-Derived Ingredient Verification in Food Quality Control

Quality control laboratories seeking to authenticate natural flavor claims or verify the presence of legume-derived ingredients (e.g., soy sauce, pulse-based products) should source 5H-cyclopentapyrazine as an analytical reference material. Its specific detection in pulses and shoyu, as established in Section 3, Evidence Item 4, provides a matrix-selective marker that common synthetic alkylpyrazines (2,5-dimethylpyrazine, 2-methylpyrazine) cannot offer due to their ubiquitous distribution across thermally processed foods [2]. This specificity is critical for adulteration testing and regulatory compliance under natural flavor labeling frameworks.

Diversity-Oriented Synthesis of Polycyclic Heterocycles via Carbene-Mediated Cycloaddition

Medicinal chemistry and synthetic methodology groups pursuing novel heterocyclic scaffolds should procure 5H-cyclopentapyrazine as a key building block for carbene-mediated cycloaddition chemistry. As detailed in Section 3, Evidence Item 3, thermolysis of 1,2-dialkynylimidazole precursors generates cyclopenta[b]pyrazine carbenes that can be trapped with various partners to construct polycyclic products inaccessible from 6,7-dihydro analogs or monocyclic pyrazines [3]. This unique reactivity manifold supports fragment-based drug discovery and agrochemical lead generation programs requiring topologically complex heterocyclic space.

Lipophilicity-Targeted Extraction and Chromatographic Separation of Weakly Basic Heterocycles

Analytical chemists developing liquid-liquid extraction or reversed-phase HPLC protocols for weakly basic heterocycles should select 5H-cyclopentapyrazine as a test probe rather than pyrazine. The logP differential of 1.14 units (target 0.88 vs. pyrazine -0.26), as quantified in Section 3, Evidence Item 2, translates to markedly different retention behavior on C18 columns and different extraction efficiency into organic solvents [4]. Furthermore, its extremely low basicity (pKa 0.49, Section 3, Evidence Item 5) ensures fully neutral behavior across all practical mobile phase pH ranges, simplifying method transfer and robustness testing compared to more basic alkylpyrazine derivatives.

Application
Selection Property
Validation Focus
GC-MS volatile heterocycle analysis
Low-boiling reference standard fit under reduced pressure
Retention time linearity and peak resolution in complex matrices
Legume-derived ingredient verification
Matrix-selective marker specificity for fermented soy products
Adulteration detection and natural-label claim support workflows
Polycyclic heterocycle synthesis
Carbene-mediated cycloaddition building block access
Scaffold diversification endpoints and fragment-based library design
Weakly basic heterocycle separation
logP-driven reversed-phase retention and neutral-species behavior
Method transfer robustness and extraction efficiency across pH ranges
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